molecular formula C10H12O B2963218 2-(Cuban-1-yl)ethan-1-ol CAS No. 159011-58-2

2-(Cuban-1-yl)ethan-1-ol

Cat. No.: B2963218
CAS No.: 159011-58-2
M. Wt: 148.205
InChI Key: FLDYZCGXVRDVFY-UHFFFAOYSA-N
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Description

2-(Cuban-1-yl)ethan-1-ol: is an organic compound with the molecular formula C₁₀H₁₂O. It features a cubane moiety, which is a highly strained, cubic hydrocarbon structure, attached to an ethan-1-ol group. The cubane structure is notable for its unique geometry and high energy content, making it an interesting subject of study in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cuban-1-yl)ethan-1-ol typically involves the following steps:

    Preparation of Cubane: The cubane core is synthesized through a series of cyclization reactions starting from simpler hydrocarbons.

    Functionalization: The cubane structure is then functionalized to introduce the ethan-1-ol group. This can be achieved through various methods, including Grignard reactions or other organometallic approaches.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using more efficient catalysts, and ensuring the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Cuban-1-yl)ethan-1-ol can undergo several types of chemical reactions:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The compound can be reduced to form various derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while substitution can introduce various functional groups such as halides or amines.

Scientific Research Applications

2-(Cuban-1-yl)ethan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules due to its unique cubane structure.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: Its high energy content makes it a candidate for materials science applications, including the development of high-energy materials.

Mechanism of Action

The mechanism of action of 2-(Cuban-1-yl)ethan-1-ol involves its interaction with various molecular targets. The cubane structure can interact with enzymes and receptors in unique ways due to its geometry. The hydroxyl group can form hydrogen bonds, influencing the compound’s reactivity and interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    2-(7-Ethyl-1H-indol-3-yl)ethan-1-ol: This compound features an indole moiety instead of a cubane structure.

    Ethanol: A simpler alcohol with a straight-chain structure.

    Cyclohexanol: A cyclic alcohol with a six-membered ring structure.

Uniqueness

2-(Cuban-1-yl)ethan-1-ol is unique due to its cubane structure, which imparts high strain energy and distinct reactivity compared to other alcohols. This makes it a valuable compound for studying the effects of molecular geometry on chemical and biological properties.

Properties

IUPAC Name

2-cuban-1-ylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O/c11-2-1-10-7-4-3-5(7)9(10)6(3)8(4)10/h3-9,11H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLDYZCGXVRDVFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)C12C3C4C1C5C4C3C25
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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